molecular formula C7H6N2O4 B2619652 4-Methyl-6-nitropyridine-3-carboxylic acid CAS No. 60780-86-1

4-Methyl-6-nitropyridine-3-carboxylic acid

Cat. No.: B2619652
CAS No.: 60780-86-1
M. Wt: 182.135
InChI Key: DKRCHTFVVVZVOQ-UHFFFAOYSA-N
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Description

4-Methyl-6-nitropyridine-3-carboxylic acid is an organic compound with the molecular formula C7H6N2O4 It is a derivative of pyridine, characterized by the presence of a methyl group at the fourth position, a nitro group at the sixth position, and a carboxylic acid group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-6-nitropyridine-3-carboxylic acid typically involves nitration of 4-methylpyridine-3-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Ammonia or amines in the presence of a base.

Major Products:

    Oxidation: this compound can be oxidized to 4-carboxy-6-nitropyridine-3-carboxylic acid.

    Reduction: Reduction of the nitro group yields 4-methyl-6-aminopyridine-3-carboxylic acid.

    Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methyl-6-nitropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a precursor for bioactive molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-6-nitropyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

    4-Methylpyridine-3-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and applications.

    6-Methylpyridine-3-carboxylic acid: The methyl group is at a different position, affecting its chemical properties and reactivity.

    4-Nitropyridine-3-carboxylic acid:

Uniqueness: 4-Methyl-6-nitropyridine-3-carboxylic acid is unique due to the presence of both a methyl and a nitro group on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-methyl-6-nitropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-2-6(9(12)13)8-3-5(4)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRCHTFVVVZVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60780-86-1
Record name 4-methyl-6-nitropyridine-3-carboxylic acid
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